N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-25-14-4-2-3-13(9-14)18(22)21-19-20-15(11-26-19)12-5-6-16-17(10-12)24-8-7-23-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJEBNDGDEENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a dioxin moiety. Its IUPAC name is this compound, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃O₄S |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 17413-10-4 |
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, notably cholinesterases, which are crucial for neurotransmitter regulation. Inhibition of these enzymes can lead to increased acetylcholine levels, potentially affecting cognitive functions and muscle control.
Cellular Effects
The compound has been shown to influence several cellular processes:
- Cell Proliferation : It modulates key signaling pathways such as MAPK/ERK, which are essential for cell growth and differentiation.
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited a GI50 value of 3.18 µM against MCF-7 breast cancer cells, outperforming standard chemotherapeutic agents like cisplatin .
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the compound's inhibitory effects on HeLa and MCF-7 cell lines using the MTT assay. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to critical proteins involved in cancer progression, such as NEK kinases and TP53. This suggests potential pathways through which the compound may exert its anticancer effects .
- Comparative Analysis : When compared to similar compounds with dioxin or thiazole structures, this compound exhibited unique reactivity profiles and biological activities due to its specific structural features.
Tables of Biological Activity
Comparison with Similar Compounds
Comparison with Thiazoline Derivatives
Thiazoline derivatives (Table 2) feature a dihydrothiazole core with hydrazono-linked 2,3-dihydrobenzo[b][1,4]dioxin groups. These compounds are synthesized via multi-step reactions, often yielding higher-melting solids.
Table 2: Comparison with Thiazoline Derivatives
| Compound ID | Core Structure | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 7a | Dihydrothiazole | 4-Bromophenyl, phenyl | 85 | 272–274 |
| 7b | Dihydrothiazole | 4-Bromophenyl, benzyl | 92 | 284–286 |
| 7d | Dihydrothiazole | 4-Nitrophenyl, 4-fluorophenyl | 79 | 224–226 |
| Target | Thiazole | 3-(Methylthio)benzamide | N/A | N/A |
Comparison with Thio-containing Benzamide Derivatives
Thioether-linked benzamides (e.g., Compounds 15, 25, 35, 40) share the 3-(methylthio)benzamide moiety but differ in heterocyclic cores (Table 3).
Table 3: Comparison with Thio-containing Benzamides
| Compound ID | Core Structure | Substituents | Application Notes |
|---|---|---|---|
| 15 | Isoxazole | 5-Methyl-1,2,4-oxadiazole | Anticancer, antiviral targets |
| 25 | Isoxazole | 3-Methyl-5-isoxazole | Platelet aggregation inhibition |
| 40 | Thiazole | 2-Methyl-4-thiazole | Thrombotic event modulation |
| Target | Thiazole | 2,3-Dihydrobenzo[b][1,4]dioxin | N/A |
Physicochemical and Spectroscopic Comparisons
- Spectral Data : Oxadiazole derivatives (e.g., 18–24) are characterized by $ ^1H $ NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and ESI-MS molecular ion peaks matching theoretical masses . Similar analysis would apply to the target compound’s benzodioxin and methylthio groups.
- Purity : HPLC retention times for oxadiazoles (3.5–4.2 min) confirm high purity (>95%) , while thiazoline derivatives rely on elemental analysis and melting points .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide?
Answer:
The synthesis involves multi-step reactions, typically starting with coupling a dihydrobenzo[d][1,4]dioxin derivative with a thiazole intermediate, followed by benzamide formation. Key strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Inert atmosphere control (e.g., nitrogen/argon) during thiazole ring formation to prevent oxidation of sulfur-containing intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Purification : Use of column chromatography (silica gel) or recrystallization to isolate the final product with >95% purity .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Characterization relies on complementary analytical techniques:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., methylthio group at C3 of benzamide) and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak matching theoretical mass) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention time consistency across batches is critical .
Advanced: How can contradictory data on biological activity be resolved across studies?
Answer:
Discrepancies may arise from variations in assay conditions or compound stability. Methodological solutions include:
- Standardized bioassays : Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) and replicate experiments across multiple cell lines .
- Stability testing : Monitor compound degradation in DMSO stock solutions via LC-MS over time; adjust storage conditions (e.g., -80°C under nitrogen) .
- Metabolite profiling : Identify active metabolites using hepatic microsome models to distinguish parent compound effects from metabolic byproducts .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action?
Answer:
- Target identification :
- In vitro kinase profiling : Screen against a panel of 50+ kinases to identify inhibitory activity (IC values) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates treated with the compound .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the benzamide moiety and ATP-binding pockets of kinases .
Advanced: How can researchers address low yields during the final amide coupling step?
Answer:
Common pitfalls and solutions:
- Activation of carboxylic acid : Replace EDCl/HOBt with HATU/DIPEA for higher coupling efficiency .
- Side reactions : Monitor for thioester formation (common with methylthio groups) via TLC; introduce scavengers (e.g., trisamine) to quench reactive intermediates .
- Temperature control : Maintain 0–5°C during coupling to minimize hydrolysis of activated intermediates .
Basic: What are the key physicochemical properties influencing bioavailability?
Answer:
- LogP : Predicted value ~3.5 (via ChemDraw) indicates moderate lipophilicity, suitable for passive diffusion .
- Solubility : Poor aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or lipid-based carriers .
- pKa : The benzamide nitrogen (pKa ~8.5) may protonate in lysosomal compartments, affecting subcellular distribution .
Advanced: What in silico tools are recommended for SAR optimization?
Answer:
- QSAR modeling : Use MOE or RDKit to correlate structural variations (e.g., methylthio vs. methoxy substituents) with activity .
- ADMET prediction : SwissADME or pkCSM to optimize metabolic stability (e.g., CYP3A4 inhibition risk) and blood-brain barrier permeability .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon modifying the dihydrodioxin ring .
Basic: How should researchers handle discrepancies in NMR data between synthetic batches?
Answer:
- Impurity profiling : Compare NMR spectra with spiked samples of known byproducts (e.g., hydrolyzed thiazole intermediates) .
- Deuterated solvent effects : Ensure consistent use of DMSO-d vs. CDCl; chemical shifts vary significantly between solvents .
- Dynamic NMR : Assess rotational barriers of the methylthio group to rule out conformational isomers .
Advanced: What experimental designs are optimal for in vivo efficacy studies?
Answer:
- Dose escalation : Start at 10 mg/kg (IP or PO) in murine models, with pharmacokinetic sampling at 0, 1, 4, 8, 24 h to determine C and half-life .
- Toxicology parallelization : Combine efficacy endpoints with histopathology (liver/kidney) to identify toxicity thresholds early .
- Biomarker validation : Use ELISA or Western blot to quantify target modulation (e.g., phospho-kinase levels) in tumor tissue .
Advanced: How can researchers validate off-target effects in phenotypic screens?
Answer:
- Chemoproteomics : Employ affinity-based pulldown with a biotinylated analog of the compound; identify bound proteins via mass spectrometry .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing compound activity in wild-type vs. gene-edited cell lines .
- Pathway enrichment analysis : Use RNA-seq data to identify differentially expressed genes/pathways unrelated to the hypothesized target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
